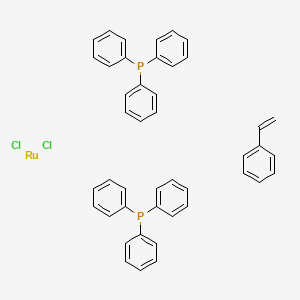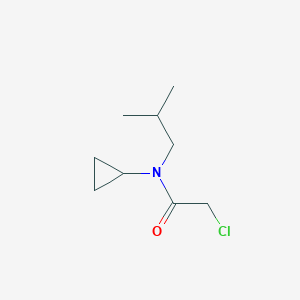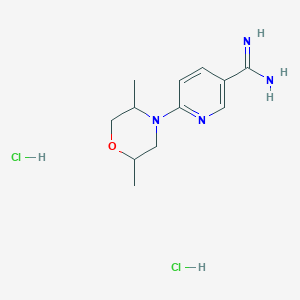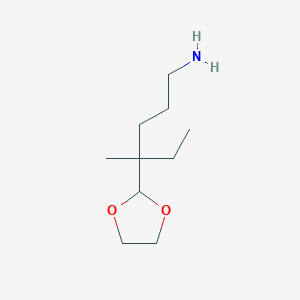
二亚苄基双(三苯基膦)钌二氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs catalyst, is a compound used as a catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benzylidene-bis(triphenylphosphine)ruthenium dichloride include a molecular formula of C43H73Cl2P2Ru, a molar mass of 823.96, a melting point of 153°C (dec.)(lit.), a boiling point of 383.4°C at 760 mmHg, and a vapor pressure of 9.7E-06mmHg at 25°C .科学研究应用
复分解反应
- 在甲基大豆油酸酯复分解中的应用:一种与二亚苄基双(三苯基膦)钌二氯相似的催化剂被用于甲基大豆油酸酯的复分解。然而,在测试条件下,该特定催化剂未表现出反应性 (Holser、Doll 和 Erhan,2006)。
聚合和材料科学
- 交叉共轭聚合物的合成:一种相关的钌催化剂用于苯乙酮和 1,4-双((三甲基甲硅烷基)乙炔基)苯的共聚,从而产生线性共聚物 (Londergan 等人,1998)。
- 闭环复分解和聚合:另一种相关的钌卡宾配合物用于 1,7-辛二烯的闭环复分解 (Wasilke 等人,2005)。
化学合成
- 环二聚反应:与所讨论化合物相关的二氢化羰基三(三苯基膦)钌催化环二聚反应,产生具有荧光性质的产物 (Lu 等人,2002)。
- 氢硒化和双键异构化:一种类似的钯配合物催化烯基硒化物中的区域选择性加成和随后的异构化 (Ozaki 等人,2011)。
安全和危害
作用机制
Target of Action
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs Catalyst, is primarily used as a catalyst in organic synthesis . Its primary targets are olefins, which are organic compounds that contain carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as metathesis . In this process, the compound facilitates the breaking and reforming of double bonds in the olefins . This results in the rearrangement of substituents in the olefin .
Biochemical Pathways
The compound affects the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of substituents . The downstream effects include the synthesis of complex organic compounds from simpler ones .
Pharmacokinetics
Its effectiveness as a catalyst suggests that it has good stability and reactivity .
Result of Action
The molecular effect of the compound’s action is the rearrangement of substituents in the olefin . On a cellular level, this can lead to the synthesis of complex organic compounds from simpler ones .
生化分析
Biochemical Properties
Benzylidene-bis(triphenylphosphine)ruthenium dichloride plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to interact with olefins, promoting their metathesis reactions. The nature of these interactions involves the formation of a metallacyclobutane intermediate, which then undergoes a series of steps to yield the desired product. This compound’s ability to stabilize reactive intermediates and lower the activation energy of reactions makes it an essential component in biochemical studies .
Cellular Effects
The effects of Benzylidene-bis(triphenylphosphine)ruthenium dichloride on cells and cellular processes are profound. It influences cell function by modulating various signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, Benzylidene-bis(triphenylphosphine)ruthenium dichloride exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can either inhibit or activate enzymes. For instance, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzylidene-bis(triphenylphosphine)ruthenium dichloride can change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemicals. Over time, it may degrade into less active forms, reducing its efficacy in catalysis. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzylidene-bis(triphenylphosphine)ruthenium dichloride vary with different dosages in animal models. At low doses, it can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal catalytic activity without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental outcomes in animal models .
Transport and Distribution
Within cells and tissues, Benzylidene-bis(triphenylphosphine)ruthenium dichloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Benzylidene-bis(triphenylphosphine)ruthenium dichloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of benzaldehyde. The resulting product is then purified through recrystallization.", "Starting Materials": [ "Ruthenium trichloride", "Triphenylphosphine", "Benzaldehyde", "Ethanol" ], "Reaction": [ "Dissolve 1.0 g of ruthenium trichloride in 50 mL of ethanol in a round-bottom flask.", "Add 2.0 g of triphenylphosphine and 1.0 g of benzaldehyde to the flask and stir the mixture for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "Add diethyl ether to the filtrate to precipitate the product.", "Collect the product by filtration and wash it with diethyl ether.", "Recrystallize the product from ethanol to obtain pure Benzylidene-bis(triphenylphosphine)ruthenium dichloride." ] } | |
CAS 编号 |
172222-30-9 |
分子式 |
C44H38Cl2P2Ru |
分子量 |
800.7 g/mol |
IUPAC 名称 |
dichlororuthenium;styrene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
QEKVQYCTJHJBOF-UHFFFAOYSA-L |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
规范 SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)




![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)